2,3,3',6-Tétrachlorobiphényle

Vue d'ensemble

Description

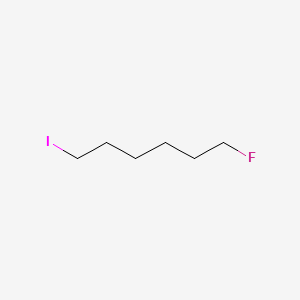

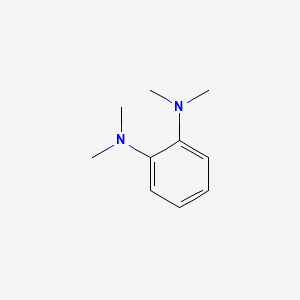

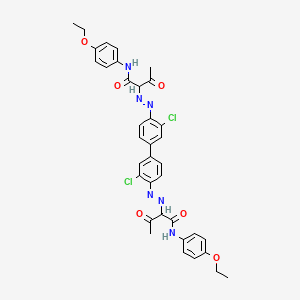

2,3,3',6-Tetrachlorobiphenyl (2,3,3',6-TCB) is a persistent organic pollutant (POP) that is ubiquitous in the environment, due to its use as a flame retardant and its presence in the atmosphere from industrial activities. It is a member of the polychlorinated biphenyl (PCB) family and is considered to be one of the most toxic and persistent pollutants. 2,3,3',6-TCB has been linked to various health and environmental effects, including endocrine disruption, reproductive toxicity, and cancer.

Applications De Recherche Scientifique

Déchloration par culture d'enrichissement phototrophe

Une culture d'enrichissement phototrophe, utilisant l'acétate comme source de carbone, s'est avérée déchlorer de manière réductrice le 2,3,5,6-tétrachlorobiphényle. Les chlores ortho ont été éliminés préférentiellement par rapport aux chlores méta, et les tri- et dichlorobiphényles étaient les principaux produits .

Étude de l'impact environnemental

Le 2,3,3',6-tétrachlorobiphényle est l'un des 209 polychlorobiphényles (PCB), qui sont des composés organiques synthétiques avec 1 à 10 atomes de chlore liés au biphényle. Ils ont été fabriqués sous forme de mélanges commerciaux mais interdits dans les années 1970 car ils ont été reconnus comme bioaccumulables et pouvant causer des effets nocifs sur la santé .

Rôles biologiques et chimiques

Bien que ce ne soit pas directement une application, la compréhension des rôles biologiques et chimiques du this compound peut conduire à de nouvelles applications de recherche. Il est connu pour interagir avec le récepteur des œstrogènes, qui joue un rôle crucial dans la régulation de l'expression génique eucaryote .

Déchloration microbienne

Des cultures d'enrichissement bactérien développées avec des sédiments du port de Baltimore (BH) se sont avérées déchlorer de manière réductrice le 2,3,5,6-tétrachlorobiphényle lorsqu'elles étaient incubées dans certaines conditions .

Mécanisme D'action

Target of Action

The primary target of 2,3,3’,6-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1

Result of Action

The molecular and cellular effects of 2,3,3’,6-Tetrachlorobiphenyl’s action are complex and multifaceted. It is known to disrupt cell function by altering the transcription of genes . This can have wide-ranging effects on the body, depending on the specific genes affected and the tissues in which they are expressed.

Analyse Biochimique

Biochemical Properties

2,3,3’,6-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between 2,3,3’,6-Tetrachlorobiphenyl and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and cellular damage .

Cellular Effects

2,3,3’,6-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3,3’,6-Tetrachlorobiphenyl can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which in turn affects the expression of genes involved in detoxification and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of 2,3,3’,6-Tetrachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcriptional activation of target genes. Additionally, 2,3,3’,6-Tetrachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, thereby affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,6-Tetrachlorobiphenyl can change over time. This compound is relatively stable and does not readily degrade, leading to prolonged exposure and potential long-term effects on cellular function. Studies have shown that continuous exposure to 2,3,3’,6-Tetrachlorobiphenyl can result in persistent activation of the AhR pathway and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2,3,3’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular processes, while at high doses, it can lead to toxic or adverse effects. For example, high doses of 2,3,3’,6-Tetrachlorobiphenyl have been associated with liver toxicity, immunosuppression, and developmental abnormalities in animal studies .

Metabolic Pathways

2,3,3’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3,3’,6-Tetrachlorobiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, 2,3,3’,6-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other plasma proteins, which facilitate its distribution to various tissues. Additionally, 2,3,3’,6-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of 2,3,3’,6-Tetrachlorobiphenyl can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and nucleus. The localization of 2,3,3’,6-Tetrachlorobiphenyl is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, its interaction with the AhR can lead to its translocation to the nucleus, where it exerts its effects on gene expression .

Propriétés

IUPAC Name |

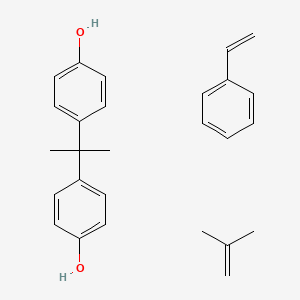

1,2,4-trichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNAMGYIQPAXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074222 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-33-6 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBK5D49ZMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)